molecular formula C11H24N2 B1296556 4-(2-Diethylaminoethyl)piperidine CAS No. 64168-10-1

4-(2-Diethylaminoethyl)piperidine

Cat. No. B1296556
CAS RN: 64168-10-1
M. Wt: 184.32 g/mol
InChI Key: LKFIRLHXHMMYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives have been synthesized through various methods, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A new approach for the synthesis of spiro [piperidine-3,2′-oxindoles] involves the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles .


Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines play a significant role in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A new approach for the synthesis of spiro [piperidine-3,2′-oxindoles] involves the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H25N, a molecular weight of 183.33 g/mol, and a boiling point of 252°C. Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

  • Cytotoxic and Anticancer Agents

    • Research has identified a series of compounds related to 4-(2-Diethylaminoethyl)piperidine, such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which have shown significant cytotoxicity toward various murine and human tumors. This class of compounds has been considered a novel class of cytotoxic and anticancer agents (Dimmock et al., 1998).
  • Anti-Acetylcholinesterase Activity

    • Certain derivatives of 4-(2-Diethylaminoethyl)piperidine, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as potent inhibitors of acetylcholinesterase, indicating their potential application in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
  • Gastric Antisecretory Agents

    • Some derivatives related to 4-(2-Diethylaminoethyl)piperidine, such as 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, have been identified as potent gastric antisecretory agents. These compounds show promise in the treatment of peptic ulcer disease and have undergone clinical trials to evaluate their efficacy (Scott et al., 1983).
  • Anti-Inflammatory and Antioxidant Activities

    • Compounds derived from 4-(2-Diethylaminoethyl)piperidine, such as 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, have been synthesized and tested as anti-inflammatory agents. These compounds have shown both anti-inflammatory and antioxidant activities, indicating their potential application in treating inflammatory diseases (Geronikaki et al., 2003).
  • Synthesis of α-Aminophosphonates

    • Novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates have been synthesized through a one-pot reaction catalyzed by magnesium perchlorate. These compounds have demonstrated insecticidal activities, highlighting their potential application in agricultural chemistry (Jiang et al., 2013).
  • Intracellular pH Sensing

    • A pH-sensitive probe constructed by introducing piperidine to the coumarin stem has been developed. This probe, suitable for tracing intracellular pH changes, demonstrates the potential of 4-(2-Diethylaminoethyl)piperidine derivatives in bioimaging and diagnostic applications (Liu et al., 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N,N-diethyl-2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIRLHXHMMYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304570
Record name 4-(2-DIETHYLAMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Diethylaminoethyl)piperidine

CAS RN

64168-10-1
Record name NSC166305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-DIETHYLAMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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